
5-(3-Chlorophényl)-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazines are a class of heterocyclic compounds that contain a six-membered ring with three nitrogen atoms and three carbon atoms . The position of the nitrogen atoms in the ring differentiates it from other triazine isomers .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between diamine and in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives can be analyzed using techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Single-crystal X-ray diffraction (SCXRD) analysis and Hirshfeld surfaces analysis can provide detailed representation of the molecule’s shape and properties within its crystalline environment .Applications De Recherche Scientifique
Activité antimicrobienne
La synthèse et l'évaluation de nouvelles bases de Mannich dérivées de la 5-(3-chlorophényl)-1,2,4-triazin-3-amine ont révélé un potentiel antimicrobien significatif . Ces composés ont été testés contre diverses bactéries (à la fois Gram-positives et Gram-négatives) et levures. Notamment :
Potentiel anti-inflammatoire
Bien que ce composé n'ait pas été directement étudié à cet égard, l'introduction d'un groupement 3-chlorophényl dans des pyrazolediazénylpyrimidines apparentées a conduit à une activité anti-inflammatoire accrue . Des recherches plus poussées pourraient explorer des effets similaires pour la this compound.
Dérivés d'acide borinique
Bien que ne soit pas directement lié à ce composé, des progrès récents dans la synthèse de dérivés d'acide borinique ont été rapportés. Ces composés ont des applications potentielles dans divers domaines, notamment la catalyse et la science des matériaux .
Mécanisme D'action
Target of Action
It is known that similar compounds can interact with various molecular targets, such as gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors . These targets play crucial roles in neuronal signaling and can influence a variety of physiological processes.
Mode of Action
It has been suggested that the compound may exert its effects by influencing voltage-gated sodium channels (vgscs) . VGSCs are essential for the initiation and propagation of action potentials in neurons, and their modulation can have significant effects on neuronal excitability.
Biochemical Pathways
Modulation of vgscs can influence a variety of downstream signaling pathways, potentially leading to changes in neuronal excitability and other physiological processes .
Result of Action
It has been suggested that the compound may have anticonvulsant activity, potentially due to its effects on vgscs .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and the nature of these interactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is not well established. A related compound, TP-315, has been found to interact with voltage-gated sodium channels, which could partially explain its anticonvulsant activity .
Temporal Effects in Laboratory Settings
Related compounds like TP-315 have been studied for their effects over time, including their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine at different dosages in animal models are not well studied. Related compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine are not well known. Related compounds like CCCP have been found to inhibit oxidative phosphorylation, suggesting potential interactions with enzymes or cofactors in metabolic pathways .
Transport and Distribution
Related compounds like MB07811 have been found to undergo first-pass hepatic extraction, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is not well known. Related compounds have been found to influence the localization and function of proteins within specific compartments or organelles .
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDAICRDPHZNBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)
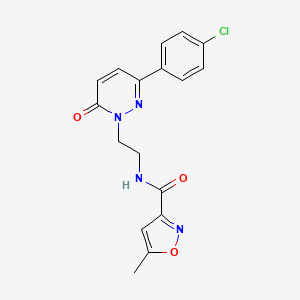
![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)
![13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2362266.png)
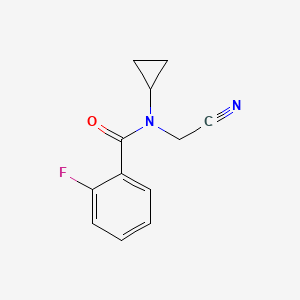
![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)
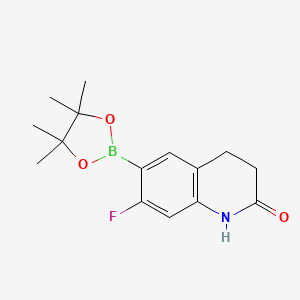
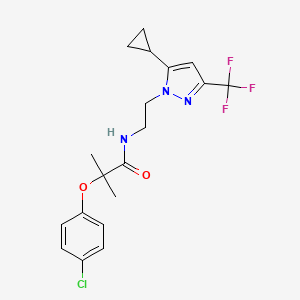
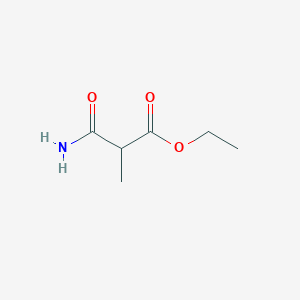
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2362278.png)
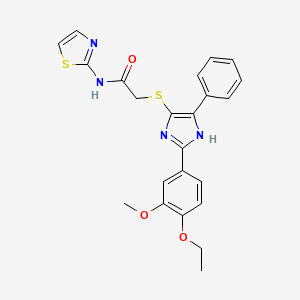
![4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2362282.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2362283.png)
![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)
